Intetrix

Description

Properties

CAS No. |

87453-65-4 |

|---|---|

Molecular Formula |

C20H17BrN2O2 |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

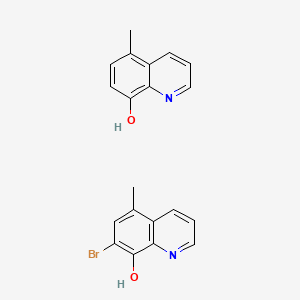

7-bromo-5-methylquinolin-8-ol;5-methylquinolin-8-ol |

InChI |

InChI=1S/C10H8BrNO.C10H9NO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9;1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-5,13H,1H3;2-6,12H,1H3 |

InChI Key |

CIUVSYGSSMUTLH-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC=NC2=C(C=C1)O.CC1=CC(=C(C2=C1C=CC=N2)O)Br |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)O.CC1=CC(=C(C2=C1C=CC=N2)O)Br |

Other CAS No. |

87453-65-4 |

Synonyms |

intetrix |

Origin of Product |

United States |

Foundational & Exploratory

Intetrix: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Intetrix is classified as an intestinal antiseptic and an antiprotozoal agent.[1] Its primary therapeutic indication is in the treatment of intestinal amoebiasis, where it is used either as an adjunct to a tissular amoebicide or as monotherapy for asymptomatic carriers of Entamoeba histolytica.[2] The efficacy of this compound is derived from its two active components: tilbroquinol and tiliquinol. Both are synthetic derivatives of 8-hydroxyquinoline, a chemical family recognized for its broad anti-infective properties.[1] this compound is designed for local action within the gastrointestinal lumen with minimal systemic absorption, thereby concentrating its antimicrobial effect at the site of infection.[1]

Core Mechanism of Action: Metal Ion Chelation

The principal mechanism of action of tilbroquinol and tiliquinol, as with other 8-hydroxyquinoline derivatives, is their function as potent metal ion chelators. This activity is central to their antimicrobial effects against a range of pathogens.

The Role of 8-Hydroxyquinolines as Chelating Agents

8-Hydroxyquinoline and its derivatives are bidentate ligands, capable of forming stable complexes with various divalent and trivalent metal ions through their nitrogen and oxygen atoms. This chelation is particularly effective for essential transition metals such as copper (Cu²⁺) and zinc (Zn²⁺), which are crucial cofactors for a multitude of microbial enzymes.

Disruption of Microbial Homeostasis

By sequestering these essential metal ions, tilbroquinol and tiliquinol can disrupt the metabolic and enzymatic pathways of susceptible microorganisms. This disruption can manifest in several ways:

-

Enzyme Inhibition: Many microbial enzymes, including those involved in respiration, DNA replication, and protein synthesis, require metal ions as cofactors for their catalytic activity. The chelation of these ions by the active components of this compound leads to the formation of inactive enzyme-inhibitor complexes, effectively halting vital cellular processes.

-

Generation of Reactive Oxygen Species (ROS): In some instances, the metal complexes formed by 8-hydroxyquinoline derivatives can participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS). This oxidative stress can cause damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to microbial cell death.

-

Alteration of Metal-Dependent Signaling: Metal ions are also involved in various signaling pathways within microbial cells. By altering the intracellular concentration of these ions, tilbroquinol and tiliquinol may interfere with these signaling cascades, leading to a loss of cellular function and viability.

The localized action of this compound within the gut lumen ensures a high concentration of its active ingredients at the site of infection, maximizing their chelating and subsequent antimicrobial effects on intestinal pathogens.

Antimicrobial Spectrum

While specific quantitative data for tilbroquinol and tiliquinol are not available in the reviewed literature, the 8-hydroxyquinoline class of compounds is known to possess a broad spectrum of activity.

-

Antiprotozoal Activity: The primary indication for this compound is in the treatment of intestinal amoebiasis caused by Entamoeba histolytica. The amoebicidal action is described as a "contact" mechanism, affecting both the trophozoite and cystic forms of the parasite.

-

Antibacterial Activity: 8-hydroxyquinoline derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.

-

Antifungal Activity: Antifungal properties have also been reported for this class of compounds.

Data Presentation

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or 50% Inhibitory Concentration [IC50]) for the individual or combined activity of tilbroquinol and tiliquinol against Entamoeba histolytica, or for their broader antibacterial and antifungal spectra. Therefore, tables of quantitative data for direct comparison cannot be provided at this time. The generation of such data would require dedicated in vitro susceptibility testing as outlined in the experimental protocols below.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for quantifying the antimicrobial activity of tilbroquinol and tiliquinol and further elucidating their mechanism of action.

In Vitro Amoebicidal Susceptibility Testing

This protocol is designed to determine the in vitro susceptibility of Entamoeba histolytica to tilbroquinol, tiliquinol, and their combination.

5.1.1. Materials

-

Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)

-

TYI-S-33 medium (or other suitable axenic culture medium)

-

Tilbroquinol and tiliquinol (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Spectrophotometer (for colorimetric assays)

-

Viability stain (e.g., trypan blue)

-

Cell viability assay kit (e.g., MTT, XTT, or resazurin-based)

5.1.2. Procedure

-

Preparation of Drug Solutions: Prepare stock solutions of tilbroquinol and tiliquinol in DMSO. A dilution series of each compound, and of their combination in a fixed ratio, should be prepared in the culture medium. The final DMSO concentration should be kept constant and at a non-toxic level (typically ≤ 0.5%).

-

Inoculum Preparation: Harvest E. histolytica trophozoites from logarithmic phase cultures. Wash the cells with fresh medium and adjust the cell density to a final concentration of 1 x 10⁴ to 5 x 10⁴ trophozoites/mL.

-

Assay Setup: Dispense the prepared trophozoite suspension into the wells of a 96-well microtiter plate. Add the drug dilutions to the respective wells. Include a positive control (e.g., metronidazole), a negative control (no drug), and a solvent control (DMSO at the final concentration used).

-

Incubation: Incubate the plates under anaerobic or microaerophilic conditions at 37°C for 24 to 72 hours.

-

Determination of Amoebicidal Activity:

-

Microscopic Examination: Observe the trophozoites under an inverted microscope for morphological changes and motility.

-

Cell Counting: Determine the number of viable trophozoites using a hemocytometer and trypan blue exclusion.

-

Colorimetric Assay: Add the reagent from a cell viability assay kit to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration compared to the negative control. Determine the IC50 value (the concentration of the drug that inhibits 50% of the parasite growth) using a suitable software package.

Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of tilbroquinol and tiliquinol against a panel of bacterial and fungal strains.

5.2.1. Materials

-

Bacterial and fungal strains of interest

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Tilbroquinol and tiliquinol

-

DMSO

-

96-well microtiter plates

-

Spectrophotometer

-

Turbidity standard (e.g., 0.5 McFarland)

5.2.2. Procedure

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.

-

Drug Dilution: Prepare a two-fold serial dilution of tilbroquinol and tiliquinol in the microtiter plates using the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Caption: Proposed mechanism of action of this compound's active components.

References

Chemical structure and properties of tiliquinol

An In-depth Examination of the Chemical Structure and Properties of 5-Methyl-8-hydroxyquinoline for Researchers and Drug Development Professionals

Introduction

Tiliquinol, scientifically known as 5-Methyl-8-hydroxyquinoline, is a heterocyclic organic compound belonging to the 8-hydroxyquinoline class. It has been historically investigated for its therapeutic potential, primarily as an antiprotozoal agent. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, biological activity, and toxicological profile of tiliquinol, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Tiliquinol is a derivative of quinoline, with a methyl group substituted at the 5th position and a hydroxyl group at the 8th position.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 5-methylquinolin-8-ol |

| Synonyms | Tiliquinol, 5-Methyl-8-quinolinol |

| CAS Number | 5541-67-3[1] |

| Molecular Formula | C₁₀H₉NO[1] |

| Molecular Weight | 159.18 g/mol [1] |

| InChI Key | RPVGLMKJGQMQSN-UHFFFAOYSA-N |

| SMILES | Cc1cc2cccc(O)c2nc1 |

Physicochemical Properties

The physicochemical properties of tiliquinol are crucial for its formulation, delivery, and biological activity.

| Property | Value | Source |

| Melting Point | 121-122 °C | ECHEMI |

| Boiling Point | 324.7±22.0 °C (Predicted) | ChemicalBook |

| Density | 1.210±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 5.33±0.10 (Predicted) | ChemicalBook |

| Solubility | Soluble in chloroform, insoluble in water. | ChemicalBook |

| Appearance | Off-white to light yellow solid | ChemicalBook |

Synthesis and Purification

The synthesis of 8-hydroxyquinoline derivatives like tiliquinol can be achieved through established organic chemistry reactions such as the Skraup and Friedlander syntheses.

Experimental Protocol: General Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. For the synthesis of 5-methyl-8-hydroxyquinoline, a substituted aniline would be the starting material.

Reaction Scheme:

-

Reactants: A suitable m-substituted aniline, glycerol, sulfuric acid, and an oxidizing agent.

-

Reaction: The aniline reacts with acrolein, which is formed in situ from the dehydration of glycerol by sulfuric acid. This is followed by a cyclization and oxidation to form the quinoline ring.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol[2]. A common purification method involves dissolving the crude product in an acidic solution, followed by precipitation through pH adjustment and subsequent recrystallization[2][3].

Analytical Methodologies

The quantitative analysis of tiliquinol is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most suitable techniques.

Experimental Protocol: HPLC Analysis of 8-Hydroxyquinolines

A general HPLC method for the analysis of 8-hydroxyquinoline derivatives can be adapted for tiliquinol[4][5].

-

Column: A reverse-phase C18 column or a mixed-mode column like Primesep 200 can be used. The latter may offer better retention due to ionic interactions[4].

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typically employed[4][5].

-

Detection: UV detection at a wavelength of approximately 250 nm is suitable[4].

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.

Biological Activity and Mechanism of Action

Tiliquinol has been identified as an antiprotozoal agent, particularly effective against Entamoeba histolytica, the causative agent of amoebiasis[6]. It acts as a luminal amoebicide, targeting the trophozoites and cysts in the intestine[6].

The mechanism of action of 8-hydroxyquinolines is primarily attributed to their ability to chelate essential metal ions, such as iron and copper[7]. These metal ions are crucial for the function of various enzymes and proteins within the protozoan. By sequestering these metals, tiliquinol can disrupt vital metabolic pathways, leading to the inhibition of growth and eventual death of the parasite[7][8]. This metal chelation may also interfere with the parasite's DNA synthesis and membrane integrity[7].

ADME and Toxicology

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed pharmacokinetic data for tiliquinol is scarce. However, studies on related 8-hydroxyquinolines, such as clioquinol, indicate that they can be absorbed from the gastrointestinal tract[9]. The absorbed fraction is metabolized in the liver, primarily through glucuronidation and sulfation, and the metabolites are excreted in the urine[6]. The unabsorbed portion of the drug remains in the intestinal lumen, where it exerts its antiprotozoal effect[6]. In rats, clioquinol undergoes significant first-pass metabolism, with metabolites reaching higher plasma concentrations than the parent drug[9][10].

Toxicology

The use of tiliquinol has been associated with safety concerns. A combination product containing tiliquinol and tilbroquinol was withdrawn from the market due to reports of hepatotoxicity[11]. Animal studies on 8-hydroxyquinoline have shown potential for liver and kidney damage at high doses, as well as adverse effects on the central nervous system with prolonged exposure[12]. Acute toxicity studies in rodents have been conducted on combinations of 8-hydroxyquinoline derivatives, revealing species-specific sensitivity[13]. GHS hazard statements for 5-Methyl-8-hydroxyquinoline include warnings for serious eye irritation and potential respiratory irritation[1].

Toxicity Data Summary

| Endpoint | Observation | Species |

|---|---|---|

| Hepatotoxicity | Associated with a combination product containing tiliquinol. | Human |

| Organ Toxicity | High doses of 8-hydroxyquinoline can cause liver and kidney damage. | Animal studies |

| Neurotoxicity | Prolonged exposure to 8-hydroxyquinoline may affect the central nervous system. | Animal studies |

| Acute Toxicity (LD50) | Determined for combined application of broxyquinoline and broxaldin. | Mice, Rats |

Conclusion

Tiliquinol (5-Methyl-8-hydroxyquinoline) is a compound with established antiprotozoal activity, likely mediated through the chelation of essential metal ions. While its chemical structure and basic properties are well-characterized, there is a need for more detailed and specific experimental data regarding its synthesis, analytical quantification, pharmacokinetics, and a more defined toxicological profile. This guide consolidates the currently available information to serve as a valuable resource for researchers and professionals in drug development, highlighting both the therapeutic potential and the areas requiring further investigation for this class of compounds.

References

- 1. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]

- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. sielc.com [sielc.com]

- 5. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. What is the mechanism of Diiodohydroxyquinoline? [synapse.patsnap.com]

- 8. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 9. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intestinal absorption and metabolism of clioquinol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 13. [Acute and subchronic toxicity of 8-hydroxyquinolone derivatives in combined application] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Intetrix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intetrix is an intestinal antiseptic and antiprotozoal agent, with its active components being tilbroquinol and tiliquinol, often in combination with tiliquinol lauryl sulfate.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound. A thorough review of available scientific literature indicates that the primary pharmacokinetic characteristic of this compound's active ingredients is their limited systemic absorption, leading to localized action within the gastrointestinal tract. Consequently, detailed data on systemic pharmacokinetic parameters such as plasma concentration, distribution, and elimination half-life are scarce. This guide summarizes the available information, outlines putative metabolic pathways based on the biotransformation of similar 8-hydroxyquinoline derivatives, and details potential experimental protocols for future investigation.

Introduction

This compound is indicated for the treatment of intestinal amoebiasis.[5][6][7][8][9] Its efficacy is attributed to the synergistic action of its active ingredients, tilbroquinol (7-bromo-5-methyl-8-quinolinol) and tiliquinol (5-methyl-8-quinolinol), which belong to the 8-hydroxyquinoline class of compounds.[1][5] Understanding the pharmacokinetic and metabolic fate of these compounds is crucial for a complete toxicological and efficacy profile. However, the available data is sparse, primarily pointing towards poor systemic absorption.

Pharmacokinetics

The core of this compound's pharmacokinetic profile is its minimal absorption from the gastrointestinal tract, leading to high concentrations within the intestinal lumen where its therapeutic action is required.

Absorption

Multiple sources indicate that tilbroquinol and tiliquinol are poorly absorbed systemically after oral administration.[6] This is a deliberate feature for a drug designed to act as an intestinal antiseptic. The lauryl sulfate salt of tiliquinol may further limit its absorption.

Due to this limited absorption, quantitative plasma pharmacokinetic data are largely unavailable in the public domain. Studies designed to measure systemic exposure have generally failed to detect significant plasma concentrations of the parent compounds.

Table 1: Summary of Postulated Pharmacokinetic Properties of this compound Active Ingredients

| Parameter | Tilbroquinol | Tiliquinol | Remarks |

| Bioavailability | Very Low | Very Low | Assumed to be negligible based on the intended local action and lack of detectable plasma levels. |

| Cmax (Plasma) | Not Reported | Not Reported | Expected to be very low or undetectable. |

| Tmax (Plasma) | Not Reported | Not Reported | Not applicable due to minimal absorption. |

| AUC (Plasma) | Not Reported | Not Reported | Expected to be very low or undetectable. |

Distribution, Metabolism, and Excretion

Given the negligible systemic absorption, the distribution of tilbroquinol and tiliquinol throughout the body is expected to be minimal. The majority of the administered dose is believed to be eliminated unchanged in the feces.

Metabolism

Putative Metabolic Pathways

The 8-hydroxyquinoline structure contains a phenolic hydroxyl group, which is a common site for phase II conjugation reactions. These reactions increase the water solubility of compounds, facilitating their excretion.

-

Glucuronidation: The hydroxyl group can undergo conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common metabolic pathway for phenolic compounds.

-

Sulfation: The hydroxyl group can also be conjugated with a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs).

It is important to emphasize that these are hypothetical pathways based on chemical structure and the metabolism of similar compounds. The extent to which these pathways are relevant in vivo is likely minimal due to the poor systemic availability of tilbroquinol and tiliquinol.

Experimental Protocols for Future Investigation

The lack of definitive data highlights the need for further research. Below are detailed methodologies for key experiments that could elucidate the pharmacokinetics and metabolism of this compound.

In Vivo Pharmacokinetic Study in Animal Models

-

Objective: To determine the systemic exposure, if any, of tilbroquinol and tiliquinol after oral administration of this compound.

-

Animal Model: Rodents (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., Beagle dogs).

-

Protocol:

-

Administer a single oral dose of this compound to fasted animals.

-

Collect serial blood samples via a cannulated vessel at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

Collect urine and feces over 24 or 48 hours to assess routes of excretion.

-

Analyze plasma, urine, and homogenized fecal samples for concentrations of tilbroquinol and tiliquinol using a validated analytical method (see section 4.3).

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) if quantifiable plasma concentrations are observed.

-

In Vitro Metabolism Study using Liver Microsomes

-

Objective: To investigate the potential metabolic pathways of tilbroquinol and tiliquinol in a controlled in vitro system.

-

System: Human, rat, and dog liver microsomes.

-

Protocol:

-

Incubate tilbroquinol and tiliquinol separately with liver microsomes in the presence of necessary cofactors (NADPH for Phase I reactions, UDPGA for glucuronidation, and PAPS for sulfation).

-

Include positive and negative controls.

-

Stop the reactions at various time points by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge the samples and analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

-

Characterize the structure of any identified metabolites using high-resolution mass spectrometry and NMR if sufficient quantities can be generated.

-

Analytical Methodology

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and specific quantification of tilbroquinol, tiliquinol, and their potential metabolites in biological matrices.

-

Sample Preparation:

-

Plasma: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Urine: Dilution followed by SPE.

-

Feces: Homogenization in an appropriate solvent, followed by centrifugation and SPE of the supernatant.

-

-

Chromatography: A reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. Specific parent-to-daughter ion transitions for each analyte and an internal standard would need to be determined.

Conclusion

The available evidence strongly suggests that the active components of this compound, tilbroquinol and tiliquinol, are poorly absorbed from the gastrointestinal tract, leading to a localized therapeutic effect. This inherent property means that a classical pharmacokinetic profile with significant systemic exposure is not expected. While this is advantageous for its intended use as an intestinal antiseptic, it also explains the scarcity of detailed pharmacokinetic and metabolism data in the public domain. Future research employing sensitive analytical techniques as outlined in this guide is necessary to definitively characterize the minor systemic exposure and potential metabolic fate of these compounds. Such studies would provide a more complete understanding of the disposition of this compound and further solidify its safety and efficacy profile.

References

- 1. medkoo.com [medkoo.com]

- 2. Tiliquinol dodecylsulfate | C22H35NO5S | CID 24845891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tilbroquinol | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Tiliquinol : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 9. apps.dtic.mil [apps.dtic.mil]

In Vitro Activity of Intetrix Against Entamoeba histolytica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Data

Specific in vitro quantitative data for Intetrix and its active components, tilbroquinol and tiliquinol, against Entamoeba histolytica are not prominently available in the accessible scientific literature. However, for comparative purposes, the following table summarizes the in vitro activity of other commonly used amoebicidal drugs against E. histolytica.

Table 1: In Vitro Activity of Various Amoebicidal Drugs against Entamoeba histolytica

| Drug | Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Metronidazole | HM1:IMSS | 9.5 | [2] |

| Metronidazole | Clinical Isolates | 13.2 | [2] |

| Tinidazole | HM1:IMSS | 10.2 | [2] |

| Tinidazole | Clinical Isolates | 12.4 | [2] |

| Chloroquine | HM1:IMSS | 15.5 | [2] |

| Chloroquine | Clinical Isolates | 26.3 | [2] |

| Emetine | HM1:IMSS | 29.9 | [2] |

| Emetine | Clinical Isolates | 31.2 | [2] |

| Auranofin | - | 0.5 |[3] |

Experimental Protocols

The following protocols describe standard methods for assessing the in vitro amoebicidal activity of compounds against E. histolytica. These methodologies can be adapted for testing this compound and its components.

Axenic Cultivation of Entamoeba histolytica

-

Culture Medium: Trophozoites of E. histolytica (e.g., HM1:IMSS strain) are typically cultured axenically in TYI-S-33 medium.

-

Culture Conditions: The parasites are grown in borosilicate glass screw-cap tubes at 37°C.

-

Subculturing: Cultures are passaged every 48-72 hours to maintain logarithmic growth. This involves chilling the tubes to detach adherent trophozoites, followed by inoculation into fresh, pre-warmed medium.

In Vitro Susceptibility Testing: Nitroblue Tetrazolium (NBT) Reduction Assay

This colorimetric assay is a common method to determine the viability of E. histolytica trophozoites after drug exposure.[2]

-

Preparation of Trophozoites:

-

Harvest trophozoites from a 24-hour culture.

-

Adjust the parasite concentration to 3 x 10^5 parasites/mL in fresh medium.[2]

-

-

Drug Dilution and Incubation:

-

Perform serial dilutions of the test compound (e.g., this compound, dissolved in a suitable solvent like DMSO) in a 96-well microtiter plate.

-

Add the trophozoite suspension to each well.

-

Include a drug-free control and a solvent control.

-

Incubate the plate at 37°C for a specified period (e.g., 48 or 72 hours).

-

-

NBT Staining and Measurement:

-

After incubation, wash the wells with pre-warmed buffer.

-

Add NBT solution to each well and incubate for an additional 2-3 hours at 37°C.

-

Measure the optical density at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction of yellow NBT to blue formazan by viable amoebae is proportional to the number of living cells.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro amoebicidal activity testing.

Proposed Mechanism of Action

Tilbroquinol and tiliquinol are halogenated hydroxyquinoline derivatives. While the precise mechanism of action against E. histolytica is not fully elucidated, the proposed mechanism for this class of compounds involves the chelation of essential metal ions.

Caption: Proposed mechanism of action for halogenated hydroxyquinolines.

Discussion of Mechanism of Action

The active components of this compound, tilbroquinol and tiliquinol, belong to the class of halogenated 8-hydroxyquinolines. The amoebicidal activity of these compounds is thought to stem from their ability to chelate ferrous ions, which are crucial for the metabolic processes of E. histolytica.[4] By sequestering these essential metal ions, the drugs may inhibit key metabolic enzymes, leading to a disruption of vital cellular functions and ultimately causing parasite death. However, it is important to emphasize that this is a proposed mechanism for the drug class, and specific studies detailing the molecular targets of tilbroquinol and tiliquinol in E. histolytica are lacking in the current literature. No specific signaling pathways within the parasite have been identified as direct targets of this compound.

Conclusion

This compound is a contact amoebicide with established clinical use in treating intestinal amoebiasis. While its in vitro activity against E. histolytica is acknowledged, there is a notable absence of publicly available, detailed quantitative data and mechanistic studies in recent scientific publications. The experimental protocols outlined in this guide provide a framework for conducting such in vitro evaluations. Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by tilbroquinol and tiliquinol in E. histolytica, which would provide a more complete understanding of its amoebicidal action and could inform the development of novel antiprotozoal agents.

References

- 1. Tiliquinol : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Rise and Fall of Intetrix: A Technical History of an Amoebicide

For Researchers, Scientists, and Drug Development Professionals

Intetrix, a fixed-dose combination of tiliquinol and tilbroquinol, holds a unique place in the history of amoebiasis treatment. Once a widely used luminal amoebicide, its trajectory from development to discontinuation offers valuable lessons in drug efficacy, safety, and pharmacovigilance. This technical guide provides an in-depth exploration of the historical development of this compound, detailing its mechanism of action, clinical use, and the safety concerns that ultimately led to its withdrawal from the market.

Introduction: The Quest for an Effective Luminal Amoebicide

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, presents in two main forms: intestinal and extraintestinal. Treatment typically requires a tissue amoebicide to address invasive trophozoites, followed by a luminal agent to eradicate cysts and remaining trophozoites in the gut, thus preventing relapse and transmission. This compound was developed to fill the role of a potent luminal amoebicide.

The Active Components: Tiliquinol and Tilbroquinol

This compound is a combination of two 8-hydroxyquinoline derivatives:

-

Tiliquinol: 5-methyl-8-quinolinol

-

Tilbroquinol: 7-bromo-5-methyl-8-quinolinol

These compounds belong to a class of drugs known for their antimicrobial and antiparasitic properties. The rationale for their combination in this compound was to leverage their synergistic or additive effects against E. histolytica.

Mechanism of Action: A Contact Amoebicide

This compound acts as a contact amoebicide within the intestinal lumen. Its mechanism of action is believed to involve the chelation of ferrous ions that are essential for the parasite's metabolism. By disrupting key enzymatic processes, tiliquinol and tilbroquinol are effective against both the motile trophozoite and the cystic forms of Entamoeba histolytica residing in the gut.[1][2] This luminal activity is crucial for achieving a parasitological cure and preventing the spread of the infection.

Historical Development and Regulatory Journey

The development of this compound can be traced through several key phases, marked by initial promise and subsequent safety concerns.

This compound was first granted marketing authorization in France on November 15, 1965, with indications for the treatment of acute diarrhea of presumed infectious origin and intestinal amoebiasis.[3] However, post-marketing surveillance raised significant safety concerns. In 1996, a pharmacovigilance investigation in France re-evaluated the benefit-risk profile of this compound.[3] This led to a crucial regulatory decision in 1997: the indication for acute diarrhea was removed, and its use was restricted solely to the treatment of intestinal amoebiasis.[4] Despite this restriction, ongoing concerns about its safety profile eventually led to the discontinuation of its marketing.[5]

Quantitative Data

Composition of this compound Capsules

| Component | Quantity per Capsule |

| Tiliquinol | 50 mg |

| Tiliquinol Lauryl Sulphate | 50 mg |

| Tilbroquinol | 200 mg |

| Source: French Public Drug Database[5] |

Adverse Effects: Hepatotoxicity Data

The primary safety concern that led to the restriction and eventual discontinuation of this compound was its potential for hepatotoxicity.

| Study/Source | Number of Subjects | Findings |

| Clinical Study in Healthy Volunteers (France) | 12 | 8 subjects (66.7%) showed asymptomatic increases in liver transaminases.[4] |

| French National Pharmacovigilance System (pre-1997) | - | 10 cases of liver disorders (mainly elevated transaminases) were reported, all of which resolved.[4] |

| Source: World Health Organization (WHO)[4] |

Other reported adverse effects included cutaneous reactions and, in rare cases of prolonged treatment, peripheral neuropathy and optic neuropathy.[4][6]

Experimental Protocols

Detailed experimental protocols from the original clinical trials of this compound are not extensively published in accessible literature. However, based on standard methodologies for evaluating amoebicides, the following outlines the likely approaches that were taken.

In Vitro Susceptibility Testing

The amoebicidal activity of tilbroquinol and tiliquinol would have been assessed in vitro against axenic cultures of Entamoeba histolytica trophozoites. A common method for such an assessment is the microdilution technique to determine the minimum inhibitory concentration (MIC) or the 50% inhibitory concentration (IC50).

In Vivo Efficacy Studies

Animal models, such as the hamster model of amoebic liver abscess or the mouse model of intestinal amoebiasis, would have been used to evaluate the in vivo efficacy of this compound.[6][7]

General Protocol for an In Vivo Study in a Rodent Model:

-

Induction of Infection: Animals are inoculated with a virulent strain of E. histolytica trophozoites, either intrahepatically to induce liver abscesses or intracecally for intestinal amoebiasis.[6][8]

-

Treatment: Following infection, animals are treated with this compound at various doses and for a specified duration. A control group receives a placebo.

-

Assessment of Efficacy:

-

For intestinal amoebiasis, efficacy is determined by the parasitological cure rate (absence of amoebas in stool or cecal contents) and reduction in the severity of intestinal lesions.

-

For amoebic liver abscess, efficacy is measured by the reduction in abscess size and weight, and the clearance of trophozoites from the liver tissue.[6]

-

-

Toxicity Assessment: Animals are monitored for signs of toxicity, and histopathological examination of organs, particularly the liver, is performed.

Clinical Trial Design for Luminal Amoebicides

Clinical trials for luminal amoebicides like this compound would have focused on patients with asymptomatic or mildly symptomatic intestinal amoebiasis (cyst passers).

The primary endpoint in such trials is the parasitological cure rate , defined as the complete eradication of E. histolytica cysts and trophozoites from the stool.

Conclusion: Lessons from the History of this compound

The story of this compound serves as a critical case study in the lifecycle of a pharmaceutical product. While it offered a therapeutic option for intestinal amoebiasis, its history underscores the paramount importance of post-marketing pharmacovigilance in identifying rare but serious adverse drug reactions. The emergence of hepatotoxicity and neuropathy associated with this compound ultimately led to a re-evaluation of its benefit-risk profile and its withdrawal from the market. For drug development professionals, the this compound case highlights the need for rigorous long-term safety monitoring and the continuous assessment of a drug's place in the therapeutic armamentarium as new data emerges.

References

- 1. Tilbroquinol : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 2. pharmacy180.com [pharmacy180.com]

- 3. This compound gélule - Claude Bernard [maiia.com]

- 4. cdn.who.int [cdn.who.int]

- 5. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]

- 6. Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of Antiamebic Drugs in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intestinal invasive amebiasis: an experimental model in rodents using axenic or monoxenic strains of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Active Components of Intetrix

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the active pharmaceutical ingredients (APIs) of the antiprotozoal drug Intetrix. The content herein focuses on the chemical composition, mechanism of action, and relevant experimental data pertaining to its core components.

Active Components and Quantitative Composition

This compound is a fixed-dose combination drug containing three active components.[1][2] The formulation is designed to deliver these components directly to the gastrointestinal tract for localized action.[1] The quantitative composition per capsule is summarized in the table below.[3][4][5][6][7]

| Active Component | Quantity per Capsule | Chemical Class |

| Tilbroquinol | 200 mg | 8-Hydroxyquinoline derivative |

| Tiliquinol | 50 mg | 8-Hydroxyquinoline derivative |

| Tiliquinol Laurylsulfate | 50 mg | 8-Hydroxyquinoline derivative |

Mechanism of Action

The active components of this compound, Tilbroquinol and Tiliquinol, are synthetic derivatives of 8-hydroxyquinoline.[1][8] This class of compounds is known for its broad-spectrum antimicrobial and antiprotozoal activities.[8][9][10] The primary therapeutic application of this compound is in the treatment of intestinal amoebiasis, caused by the protozoan parasite Entamoeba histolytica.[6][11] It acts as a contact amoebicide within the intestinal lumen, targeting both the trophozoite and cystic forms of the parasite.[4][11]

The proposed mechanism of action for 8-hydroxyquinoline derivatives against E. histolytica is centered on their ability to chelate essential metal ions.[8] These metal ions, such as iron and zinc, are crucial cofactors for a variety of parasitic enzymes that are vital for cellular respiration, DNA replication, and protein synthesis. By sequestering these metal ions, the active components of this compound disrupt these essential metabolic pathways, leading to a cytopathic effect on the amoeba. While the precise signaling pathways in E. histolytica affected by Tilbroquinol and Tiliquinol have not been fully elucidated, the general mechanism of action for 8-hydroxyquinolines provides a strong basis for their amoebicidal properties.

Pharmacokinetics and Pharmacodynamics

This compound is administered orally and is designed for minimal absorption from the gastrointestinal tract, allowing the active components to remain concentrated in the intestinal lumen where the amoebic infection resides.[3][5][7] This localized action is a key feature of the drug's therapeutic profile.[1] Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion for Tilbroquinol and Tiliquinol are not extensively documented in publicly available literature. The therapeutic effect is primarily a result of the direct contact between the drugs and the parasites in the gut. The combination of Tilbroquinol and Tiliquinol is suggested to have a synergistic effect, enhancing its overall antiprotozoal activity.[1]

Experimental Protocols

The evaluation of the amoebicidal activity of compounds like Tilbroquinol and Tiliquinol typically involves in vitro susceptibility assays against E. histolytica. Below is a generalized protocol that outlines the key steps in such an experiment.

Protocol: In Vitro Amoebicidal Susceptibility Assay

-

Culturing of Entamoeba histolytica :

-

Trophozoites of a reference strain of E. histolytica (e.g., HM-1:IMSS) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.

-

Cultures are maintained in the logarithmic phase of growth for use in the assay.

-

-

Preparation of Drug Solutions :

-

Stock solutions of Tilbroquinol and Tiliquinol are prepared in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial dilutions of the drug solutions are made in the culture medium to achieve a range of test concentrations.

-

-

Susceptibility Testing :

-

The assay is typically performed in 96-well microtiter plates.

-

A standardized inoculum of E. histolytica trophozoites (e.g., 1 x 10⁴ cells/mL) is added to each well.

-

The serially diluted drug solutions are added to the respective wells.

-

Control wells containing trophozoites with the drug solvent (vehicle control) and without any treatment (negative control) are included. A known amoebicidal drug like metronidazole can be used as a positive control.

-

The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 48 or 72 hours).

-

-

Determination of Amoebicidal Activity :

-

After incubation, the viability of the trophozoites is assessed. This can be done through various methods:

-

Microscopic Examination : Counting the number of viable, motile trophozoites using a hemocytometer.

-

Colorimetric Assays : Using viability dyes such as resazurin or MTT, which are metabolized by viable cells to produce a color change that can be quantified spectrophotometrically.

-

-

The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Synergistic Effects

The combination of multiple active ingredients in this compound is intended to produce a synergistic effect, potentially broadening the spectrum of activity and reducing the likelihood of resistance development.[1] However, specific studies quantifying the synergistic interaction between Tilbroquinol, Tiliquinol, and Tiliquinol Laurylsulfate against E. histolytica are not widely available in the literature. Further research is warranted to elucidate the nature and extent of these synergistic interactions.

Conclusion

The active components of this compound, Tilbroquinol, Tiliquinol, and Tiliquinol Laurylsulfate, are 8-hydroxyquinoline derivatives that exert a localized amoebicidal effect in the gastrointestinal tract. Their mechanism of action is believed to involve the chelation of essential metal ions, leading to the disruption of vital metabolic processes in Entamoeba histolytica. While the clinical efficacy of this compound in treating intestinal amoebiasis has been established, there is a notable lack of detailed, publicly available data on the specific signaling pathways affected, the pharmacokinetics of the individual components, and the quantitative aspects of their synergistic interactions. This guide provides a foundational understanding for researchers and professionals in the field and highlights areas where further investigation is needed to fully characterize the pharmacological profile of this combination drug.

References

- 1. pillintrip.com [pillintrip.com]

- 2. This compound generic. Price of this compound. Uses, Dosage, Side effects [ndrugs.com]

- 3. This compound, géluleMédicaments - MBOAPHARMA [mboapharma.cm]

- 4. This compound Capsule Overview - MPI, EU: SmPC - RxReasoner [rxreasoner.com]

- 5. Résumé des Caractéristiques du Produit [agence-prd.ansm.sante.fr]

- 6. medicarcp.com [medicarcp.com]

- 7. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

- 10. researchgate.net [researchgate.net]

- 11. Tiliquinol : substance active à effet thérapeutique - VIDAL [vidal.fr]

Intetrix formula and molecular composition

An In-depth Technical Guide to the Core Components of Intetrix

This document provides a detailed examination of the chemical composition, mechanism of action, and key experimental findings related to the active ingredients of this compound, a medication historically used as an intestinal antiseptic and antiprotozoal agent. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Composition and Formula

This compound is a fixed-dose combination drug. Its primary efficacy is derived from the synergistic action of two active pharmaceutical ingredients (APIs), both of which are derivatives of 8-hydroxyquinoline.[1] Some formulations also include a salt of Tiliquinol.

The core active components are:

-

Tilbroquinol: An antiprotozoal agent.[2]

-

Tiliquinol: An antiamoebic agent that acts on the trophozoites of Entamoeba histolytica.[3]

The detailed molecular and chemical properties of these compounds are summarized below.

Table 1.1: Molecular Composition of this compound Active Ingredients

| Property | Tilbroquinol | Tiliquinol |

| IUPAC Name | 7-bromo-5-methylquinolin-8-ol[4] | 5-methylquinolin-8-ol[5] |

| Synonyms | 7-Bromo-5-methyl-8-quinolinol[4] | 5-Methyl-8-hydroxyquinoline[5] |

| Molecular Formula | C₁₀H₈BrNO[4] | C₁₀H₉NO[1][5] |

| Molecular Weight | 238.08 g/mol [4] | 159.18 g/mol [1][5] |

| Chemical Structure | ||

| CAS Number | 7175-09-9[4] | 5541-67-3[5] |

Mechanism of Action: Metal Ion Chelation Pathway

The antimicrobial and antiprotozoal activity of the hydroxyquinoline derivatives in this compound, like other compounds in this class, is primarily attributed to their ability to chelate essential metal ions.[6] Divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺) are critical cofactors for a wide range of microbial enzymes involved in metabolic and replication pathways.

By binding to these metal ions, Tilbroquinol and Tiliquinol form stable complexes that effectively sequester the ions, making them unavailable to the pathogen.[6] This disruption of essential enzymatic processes leads to the inhibition of microbial growth and ultimately results in cell death.[6] This mechanism provides a broad-spectrum antiseptic effect within the gastrointestinal lumen.

Caption: Proposed mechanism of action for this compound active components.

Experimental Data and Protocols

While this compound has been on the market for many years, modern, publicly available clinical trial data is scarce. However, historical pharmacovigilance reports provide critical data, particularly regarding safety and tolerability.

Clinical Study on Hepatotoxicity

Concerns over potential hepatotoxicity led to market withdrawal in some countries.[4][7] A key piece of evidence comes from a clinical study conducted in France involving healthy volunteers.[7]

| Parameter | Observation | Source |

| Study Population | 12 healthy volunteers | WHO (1997)[7] |

| Adverse Event | Asymptomatic increase in liver transaminases | WHO (1997)[7] |

| Incidence | 8 out of 12 participants (66.7%) | WHO (1997)[7] |

| Outcome | All cases resolved within one month | WHO (1997)[7] |

Reconstructed Experimental Protocol: Hepatotoxicity Assessment

Based on the available information, a protocol for a study assessing the hepatotoxicity of an oral agent like this compound would follow the workflow outlined below. This protocol is a reconstruction for illustrative purposes.

Objective: To evaluate the effect of this compound on liver function in healthy adult volunteers.

Methodology:

-

Screening & Enrollment: Recruit a cohort of healthy volunteers with no prior history of liver disease. Perform baseline measurements of liver enzymes (e.g., ALT, AST).

-

Randomization: Divide participants into a treatment arm (receiving the standard therapeutic dose of this compound) and a placebo arm.

-

Dosing Period: Administer the drug/placebo for a defined period (e.g., 10 days, consistent with the standard treatment course).

-

Monitoring: Collect blood samples at regular intervals (e.g., baseline, mid-treatment, end-of-treatment, and post-treatment follow-up).

-

Biochemical Analysis: Analyze serum samples for levels of key liver transaminases.

-

Data Analysis: Compare the changes in enzyme levels between the treatment and placebo groups to determine statistical significance.

Caption: Reconstructed workflow for a clinical hepatotoxicity study.

Clinical Indications and Dosage

This compound was primarily indicated for the treatment of intestinal infections.

Table 4.1: Indications and Recommended Dosage

| Indication | Details | Dosage | Duration |

| Intestinal Amoebiasis | Used as monotherapy for asymptomatic carriers or as an adjuvant to a tissular amoebicide. | 2 capsules in the morning, 2 capsules in the evening (4 total per day). | 10 days |

| Acute Diarrhea | For diarrhea of suspected infectious origin without invasive phenomena.[7] | 2 capsules in the morning, 2 capsules in the evening (4 total per day). | 10 days |

Conclusion

The active components of this compound, Tilbroquinol and Tiliquinol, are hydroxyquinoline derivatives that function as intestinal antiseptics through the chelation of metal ions essential for microbial survival. While effective for certain gastrointestinal infections, clinical data, particularly from pharmacovigilance reports, indicate a significant risk of hepatotoxicity, which has led to its withdrawal or restricted use in several markets. The reconstructed experimental protocol highlights a standard methodology for assessing such risks in drug development. This guide provides a consolidated technical overview for professionals engaged in the study of antimicrobial agents and drug safety.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Tilbroquinol - Wikipedia [en.wikipedia.org]

- 3. Tiliquinol : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 4. Tilbroquinol | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Clioquinol? [synapse.patsnap.com]

- 7. cdn.who.int [cdn.who.int]

Early Clinical Studies of Intetrix: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Active Compounds

Intetrix is composed of two primary active pharmaceutical ingredients:

-

Tilbroquinol: A halogenated 8-hydroxyquinoline derivative.

-

Tiliquinol: Another derivative of 8-hydroxyquinoline.

Clinical Efficacy in Shigellosis

An early clinical trial investigated the efficacy of this compound in the treatment of shigellosis. The study, conducted by Sukhov Iu A. in 1998, compared this compound to furazolidone in patients with acute Sonnei's and Flexner's shigellosis[1].

Summary of Clinical Trial in Shigellosis

| Parameter | This compound Group | Control Group (Furazolidone) |

| Number of Patients | Part of the 32 total patients | Part of the 32 total patients |

| Indication | Acute Sonnei's and Flexner's shigellosis (mild to moderately severe) | Acute Sonnei's and Flexner's shigellosis (mild to moderately severe) |

| Primary Outcomes | Shorter duration of intoxication symptoms, abdominal pains, and diarrhea compared to the control group.[1] | Longer duration of symptoms compared to the this compound group.[1] |

| Adverse Outcomes | Lower incidence of unfavorable immediate and remote outcomes.[1] | Higher incidence of unfavorable outcomes compared to the this compound group.[1] |

Experimental Protocol: Clinical Trial in Shigellosis

While the full experimental protocol is not available, the study abstract provides the following details[1]:

-

Study Design: A comparative clinical trial.

-

Patient Population: 32 patients with mild to moderately severe acute Sonnei's or Flexner's shigellosis.

-

Intervention Group: Treated with this compound.

-

Control Group: Treated with furazolidone as the etiotropic drug.

-

Endpoints: Duration of intoxication symptoms, abdominal pain, and diarrhea; incidence of immediate and remote unfavorable outcomes.

Safety Profile: Study in Healthy Volunteers

A significant early clinical study assessing the safety of this compound was conducted in healthy volunteers. This study was pivotal in identifying the potential for hepatotoxicity, a key safety concern for this drug. The findings were reported by the French Medicines Agency and subsequently by the World Health Organization[2].

Summary of Safety Study in Healthy Volunteers

| Parameter | Observation |

| Number of Participants | 12 healthy volunteers[2] |

| Adverse Events | 8 out of 12 volunteers (66.7%) showed asymptomatic increases in liver transaminases.[2] |

| Additional Findings | Subsequently, 10 cases of liver disorders, primarily elevated transaminases, were identified through the national pharmacovigilance system, all of which resolved within one month.[2] |

Experimental Protocol: Healthy Volunteer Safety Study

Details of the experimental protocol for this study are limited. However, based on the available information, the following can be inferred[2]:

-

Study Design: A safety and tolerability study.

-

Participant Population: 12 healthy volunteers.

-

Intervention: Administration of this compound (tilbroquinol and tiliquinol).

-

Primary Endpoint: Assessment of liver function, specifically monitoring for changes in liver transaminase levels.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not been extensively detailed in the available literature. As a quinoline derivative, its anti-protozoal and anti-bacterial effects are likely attributed to the disruption of essential cellular processes within the target pathogens in the gastrointestinal lumen. However, no specific signaling pathway diagrams can be generated based on the current search results.

Other Reported Adverse Effects

In addition to the observed elevation in liver transaminases, other adverse effects have been associated with this compound, particularly with prolonged use. These include:

-

Cutaneous Disorders: Skin reactions have been identified in reviews of adverse reaction reports[2].

-

Neuropathy: In rare cases, peripheral or optic neuropathy has been reported with long-term treatment[2].

Conclusion

The early clinical studies of this compound demonstrated its efficacy in treating bacterial dysentery, specifically shigellosis, showing superiority over furazolidone in a small comparative trial. However, a key safety concern, the potential for hepatotoxicity, was identified in a study with healthy volunteers, where a significant proportion of participants experienced an asymptomatic rise in liver transaminases. This finding, coupled with pharmacovigilance data, led to a re-evaluation of the drug's benefit-risk profile and a restriction of its indications to intestinal amoebiasis. The available data from these early trials are largely qualitative, and a more detailed quantitative analysis is precluded by the lack of access to the full study reports. Further research would be necessary to elucidate the specific molecular mechanisms and signaling pathways involved in both the therapeutic action and the adverse effects of this compound.

References

Intetrix: A Quinoline-Based Therapeutic for Intestinal Infections

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Intetrix is an oral fixed-dose combination drug classified as a quinoline-based intestinal antiseptic and antiprotozoal agent.[1] Its primary application is in the treatment of intestinal amoebiasis in adults. This guide provides a comprehensive overview of this compound, focusing on its chemical classification, mechanism of action, and key data for research and development purposes.

Chemical Classification and Active Ingredients

This compound's therapeutic activity is derived from its two active components, both of which are synthetic derivatives of 8-hydroxyquinoline:

The combination also includes Tiliquinol lauryl sulfate.[3][4][5] The presence of the quinoline scaffold is central to the pharmacological activity of these compounds.[6]

Table 1: Composition of this compound Capsules

| Ingredient | Quantity per Capsule |

| Tilbroquinol | 200 mg |

| Tiliquinol | 50 mg |

| Tiliquinol Lauryl Sulfate | 50 mg |

| Excipients | |

| Lactose Monohydrate | 90 mg |

| Corn Starch | 30 mg |

Mechanism of Action

The active components of this compound exert a localized antiseptic and amoebicidal effect within the gastrointestinal tract.[1][7] While the precise molecular mechanisms are not fully elucidated in the provided search results, the 8-hydroxyquinoline scaffold is known to possess antimicrobial properties.

Logical Relationship of this compound Components

Caption: Logical breakdown of this compound's composition and therapeutic actions.

Therapeutic Indications and Dosage

This compound is indicated for the treatment of intestinal amoebiasis in adults, either as a supplement to a tissue amoebicide or as a standalone treatment for asymptomatic carriers of intraluminal amoebas.[5][7] The standard dosage is two capsules taken in the morning and two in the evening for 10 days.[5]

Pharmacokinetics

Administered orally, this compound is poorly absorbed by the intestinal mucosa, allowing the active compounds to remain concentrated in the lumen of the intestine where they exert their therapeutic effect.[5]

Adverse Effects and Safety Profile

Commonly reported side effects include skin reactions and an increase in liver transaminases.[4][5] In rare instances, prolonged use has been associated with peripheral neuropathy.[5] Due to the risk of hepatotoxicity, treatment should be discontinued if there is an elevation in transaminases or if jaundice occurs.[5]

Table 2: Summary of this compound's Safety Profile

| Adverse Effect | Frequency | Notes |

| Increased Liver Transaminases | Frequent | Moderate, asymptomatic, and reversible.[5] |

| Skin Reactions | Not specified | Allergic reactions may occur.[4][5] |

| Peripheral Neuropathy | Rare | Associated with prolonged use.[5] |

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of this compound were not available in the provided search results. However, a general workflow for assessing the efficacy of an intestinal amoebicide can be outlined.

Experimental Workflow for Amoebicidal Efficacy

Caption: Generalized workflow for a clinical trial evaluating this compound.

This compound is a quinoline-based therapeutic with a well-defined role in the management of intestinal amoebiasis. Its localized action within the gut and the established efficacy of its 8-hydroxyquinoline-derived active ingredients make it a valuable agent in its indicated use. Further research into the specific molecular targets of tilbroquinol and tiliquinol could provide deeper insights into their amoebicidal mechanisms and potentially lead to the development of new antiprotozoal agents.

References

- 1. pillintrip.com [pillintrip.com]

- 2. This compound | C20H17BrN2O2 | CID 174627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Capsule Overview - MPI, EU: SmPC - RxReasoner [rxreasoner.com]

- 4. This compound : posologie, effets secondaires, équivalents [sante.journaldesfemmes.fr]

- 5. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. This compound 03102012 AVIS CT 12414 [has-sante.fr]

Cellular Targets of Tilbroquinol in Protozoa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilbroquinol (7-bromo-5-methyl-8-quinolinol) is an antiprotozoal agent belonging to the 8-hydroxyquinoline class of compounds.[1] Historically, it has been used in the treatment of intestinal amoebiasis.[2] However, its use has been largely discontinued in many regions due to concerns about potential hepatotoxicity.[1] Despite its limited clinical use today, understanding the cellular targets of tilbroquinol and its congeners remains crucial for the development of new and safer antiprotozoal agents. This technical guide provides a comprehensive overview of the putative cellular targets of tilbroquinol in protozoa, drawing on evidence from studies of closely related 8-hydroxyquinolines and general principles of antiprotozoal drug action.

Core Putative Mechanism of Action: Metal Ion Chelation

The primary proposed mechanism of action for tilbroquinol and other 8-hydroxyquinolines is the chelation of essential metal ions, particularly iron, which are critical for protozoan survival and proliferation.[3][4] Protozoa, like all living organisms, require iron as a cofactor for numerous essential enzymes and metabolic pathways.

Disruption of Iron-Dependent Enzymes

By binding to and sequestering intracellular iron, tilbroquinol can inhibit the activity of vital iron-dependent enzymes in protozoa. This disruption of metabolic processes is believed to be a key factor in its antiprotozoal effect.

Table 1: Potential Protozoan Enzyme Classes Targeted by Iron Chelation

| Enzyme Class | Function in Protozoa | Consequence of Inhibition |

| Cytochromes | Electron transport and cellular respiration | Impaired energy production (ATP synthesis) |

| Ribonucleotide Reductase | DNA synthesis and repair | Inhibition of cell division and replication |

| Peroxidases/Catalases | Detoxification of reactive oxygen species | Increased oxidative stress and cellular damage |

| Iron-Sulfur Cluster Proteins | Diverse metabolic pathways, including amino acid synthesis and gene regulation | Widespread metabolic dysfunction |

Secondary and Complementary Mechanisms

While iron chelation is considered the principal mechanism, evidence from related compounds suggests that tilbroquinol may exert its antiprotozoal effects through additional cellular targets.

Interference with DNA Synthesis

Some studies on quinoline derivatives suggest a potential for direct interference with DNA replication.[5] This could occur through the inhibition of enzymes involved in the DNA synthesis pathway or by intercalating with the DNA structure, although the latter is less substantiated for 8-hydroxyquinolines.

Membrane Destabilization

There is also speculation that 8-hydroxyquinolines may disrupt the integrity of protozoan cell membranes. This could lead to increased permeability, loss of essential cellular components, and ultimately, cell lysis.

Experimental Protocols for Investigating Tilbroquinol's Cellular Targets

The following are generalized experimental protocols that can be adapted to investigate the specific cellular targets of tilbroquinol in protozoa such as Entamoeba histolytica and Giardia lamblia.

Protocol 1: Determination of In Vitro Antiprotozoal Activity (IC50)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of tilbroquinol against protozoan trophozoites.

-

Culturing of Protozoa:

-

Cultivate trophozoites of the target protozoan species (e.g., E. histolytica strain HM-1:IMSS or G. lamblia strain WB) in an appropriate axenic culture medium under anaerobic or microaerophilic conditions at 37°C.

-

-

Drug Preparation:

-

Prepare a stock solution of tilbroquinol in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in the culture medium to achieve a range of desired concentrations.

-

-

Assay Setup:

-

Seed a 96-well microtiter plate with a known density of trophozoites.

-

Add the various concentrations of tilbroquinol to the wells. Include a vehicle control (DMSO without the drug) and a positive control (e.g., metronidazole).

-

-

Incubation:

-

Incubate the plate under the appropriate anaerobic/microaerophilic conditions at 37°C for 24 to 72 hours.

-

-

Assessment of Cell Viability:

-

Determine cell viability using a suitable method such as:

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[8]

-

Protocol 2: Iron Chelation Assay

This spectrophotometric assay can be used to assess the iron-chelating ability of tilbroquinol.[9]

-

Reagent Preparation:

-

Prepare solutions of tilbroquinol at various concentrations.

-

Prepare solutions of iron (II) sulfate or iron (III) chloride.

-

Prepare a solution of a chromogenic iron indicator (e.g., ferrozine or gallic acid).[10]

-

-

Assay Procedure:

-

In a 96-well plate, mix the tilbroquinol solutions with the iron solution and incubate for a short period to allow for chelation.

-

Add the chromogenic indicator to the wells. This indicator will bind to any iron that has not been chelated by tilbroquinol, resulting in a color change.

-

-

Measurement and Analysis:

-

Measure the absorbance of the solution at the appropriate wavelength using a microplate reader.

-

A decrease in color intensity compared to a control without tilbroquinol indicates that the compound has chelated the iron, preventing it from binding to the indicator.

-

Quantify the iron-chelating activity based on the reduction in absorbance.

-

Protocol 3: DNA Synthesis Inhibition Assay

This protocol assesses the effect of tilbroquinol on DNA synthesis in protozoa.

-

Cell Culture and Drug Treatment:

-

Culture protozoan trophozoites as described in Protocol 1.

-

Expose the cells to various concentrations of tilbroquinol for a defined period.

-

-

Labeling of Newly Synthesized DNA:

-

Add a labeled nucleoside analog, such as 5-bromo-2'-deoxyuridine (BrdU) or [³H]-thymidine, to the culture medium. This will be incorporated into any newly synthesized DNA.

-

-

Detection of Labeled DNA:

-

For BrdU: Fix the cells and use an anti-BrdU antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection. Analyze via flow cytometry or microscopy.

-

For [³H]-thymidine: Lyse the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Compare the amount of newly synthesized DNA in tilbroquinol-treated cells to that in untreated control cells to determine the extent of inhibition.

-

Visualizing Cellular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.

References

- 1. Tilbroquinol | C10H8BrNO | CID 65592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacolibrary.Drugs.P_AntiparasiticProductsInsecticidesAndRepellents.P01A_AgentsAgainstAmoebiasisAndOtherProtozoalDiseases.P01AA30_TilbroquinolAndTiliquino.TilbroquinolAndTiliquino [build.openmodelica.org]

- 3. researchgate.net [researchgate.net]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general protocol for evaluating the specific effects of DNA replication inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Use of Intetrix in Asymptomatic Carriers of Entamoeba histolytica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entamoeba histolytica, a parasitic protozoan, is the causative agent of amoebiasis. A significant portion of infections are asymptomatic, with individuals acting as carriers who shed cysts and can transmit the parasite. While asymptomatic, these carriers are at risk of developing invasive disease and represent a public health concern for transmission. The treatment of asymptomatic carriers is crucial to prevent the development of amoebic colitis and extraintestinal abscesses and to interrupt the chain of transmission.

Intetrix® is an oral antiprotozoal agent that has been used for the treatment of intestinal amoebiasis. It is a fixed-dose combination of tiliquinol and tilbroquinol, which act as luminal amoebicides, targeting the E. histolytica trophozoites in the intestinal lumen. These application notes provide a summary of the available information and a generalized protocol for the potential use of this compound in asymptomatic carriers of Entamoeba histolytica.

Active Ingredients and Mechanism of Action

This compound contains two active substances from the hydroxyquinoline group:

-

Tiliquinol (50 mg)

-

Tilbroquinol (200 mg)

These compounds exert a direct amoebicidal action on the trophozoite forms of Entamoeba histolytica present in the intestinal lumen. As a contact amoebicide, this compound is effective against the luminal stages of the parasite, which is the rationale for its use in asymptomatic carriers who primarily harbor cysts and luminal trophozoites.

Data Presentation

While specific, large-scale, placebo-controlled clinical trials evaluating the efficacy of this compound in asymptomatic E. histolytica carriers are not extensively documented in recent literature, its indication has included the treatment of "healthy carriers". The expected outcome of treatment is the eradication of the parasite from the gastrointestinal tract, confirmed by parasitological examination of stool samples.

Table 1: Dosage and Administration of this compound for Asymptomatic Amoebiasis

| Parameter | Recommendation |

| Drug | This compound® (Tiliquinol 50 mg / Tilbroquinol 200 mg) |

| Dosage | 2 capsules twice daily |

| Administration | Orally, with meals |

| Duration | 10 days |

Table 2: Comparison of Luminal Amoebicides (General Information)

| Drug | Typical Adult Dosage | Duration | Common Side Effects |

| This compound (Tiliquinol/Tilbroquinol) | 2 capsules twice daily | 10 days | Generally well-tolerated; potential for elevated liver enzymes. |

| Paromomycin | 25-35 mg/kg/day in 3 divided doses | 7 days | GI upset, diarrhea, nausea. |

| Diloxanide Furoate | 500 mg three times daily | 10 days | Flatulence, nausea, abdominal cramping. |

| Iodoquinol | 650 mg three times daily | 20 days | GI upset, rash, potential for neurotoxicity with prolonged use. |

Experimental Protocols

The following protocols are generalized methodologies for the investigation of this compound in asymptomatic carriers of E. histolytica.

Protocol 1: Diagnosis and Screening of Asymptomatic Carriers

A multi-step approach is recommended for the accurate identification of asymptomatic carriers of E. histolytica.

-

Initial Screening:

-

Collection of at least three stool samples on different days.

-

Microscopic examination of wet mounts and permanently stained smears to identify Entamoeba cysts and/or trophozoites. Note that microscopy cannot differentiate between the pathogenic E. histolytica and the non-pathogenic E. dispar.

-

-

Species-Specific Confirmation:

-

Antigen Detection: Use of commercially available ELISA kits to detect E. histolytica-specific antigens in stool samples.

-

Molecular Diagnosis (PCR): Perform polymerase chain reaction (PCR) on DNA extracted from stool samples. This is the gold standard for differentiating E. histolytica from other morphologically identical species.

-

-

Inclusion Criteria for Study:

-

Confirmation of E. histolytica infection by a species-specific test (antigen detection or PCR).

-

Absence of clinical symptoms of amoebiasis (e.g., diarrhea, dysentery, abdominal pain, fever).

-

Negative serology for anti-amoebic antibodies may further support the asymptomatic carrier state, although seropositivity can indicate past infection.

-

Protocol 2: Treatment and Follow-up

This protocol outlines the administration of this compound and the subsequent monitoring for parasitological cure.

-

Treatment Regimen:

-

Administer this compound at a dose of two capsules twice daily for a total of 10 days.

-

Capsules should be taken with meals to improve tolerability.

-

-

Post-Treatment Follow-up:

-

Collect a minimum of three stool samples at 2 to 4 weeks after the completion of treatment.

-